molecular formula C52H72N12O10 B3029048 His-Pro-Phe-His-Leu-D-Leu-Val-Tyr CAS No. 50410-01-0

His-Pro-Phe-His-Leu-D-Leu-Val-Tyr

Cat. No.: B3029048
CAS No.: 50410-01-0
M. Wt: 1025.2 g/mol
InChI Key: FDIFVHOZUBKVOS-BWNBKZIHSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of His-Pro-Phe-His-Leu-D-Leu-Val-Tyr typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

His-Pro-Phe-His-Leu-D-Leu-Val-Tyr can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

Scientific Research Applications

His-Pro-Phe-His-Leu-D-Leu-Val-Tyr has several scientific research applications:

Mechanism of Action

His-Pro-Phe-His-Leu-D-Leu-Val-Tyr exerts its effects by inhibiting renin, an enzyme that catalyzes the conversion of angiotensinogen to angiotensin I. This inhibition reduces the production of angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure. The compound binds to the active site of renin, preventing its interaction with angiotensinogen .

Comparison with Similar Compounds

Similar Compounds

    His-Pro-Phe-His-Leu-Val-Tyr: Similar structure but lacks the D-Leu residue.

    His-Pro-Phe-His-Leu-Ile-Val-Tyr: Contains isoleucine instead of D-Leu.

    His-Pro-Phe-His-Leu-D-Leu-Val-Phe: Contains phenylalanine instead of tyrosine.

Uniqueness

His-Pro-Phe-His-Leu-D-Leu-Val-Tyr is unique due to the presence of the D-Leu residue, which enhances its stability and inhibitory potency against renin. This modification distinguishes it from other similar peptides and contributes to its effectiveness as a renin inhibitor .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H72N12O10/c1-29(2)19-38(45(66)59-39(20-30(3)4)48(69)63-44(31(5)6)50(71)62-42(52(73)74)22-33-14-16-36(65)17-15-33)58-47(68)41(24-35-26-55-28-57-35)60-46(67)40(21-32-11-8-7-9-12-32)61-49(70)43-13-10-18-64(43)51(72)37(53)23-34-25-54-27-56-34/h7-9,11-12,14-17,25-31,37-44,65H,10,13,18-24,53H2,1-6H3,(H,54,56)(H,55,57)(H,58,68)(H,59,66)(H,60,67)(H,61,70)(H,62,71)(H,63,69)(H,73,74)/t37-,38-,39+,40-,41-,42-,43-,44-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDIFVHOZUBKVOS-BWNBKZIHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CC5=CN=CN5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CN=CN5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H72N12O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1025.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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